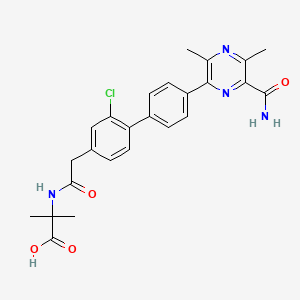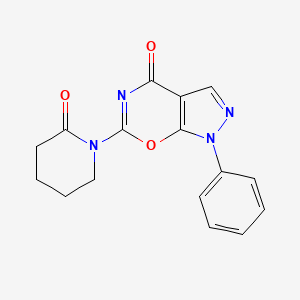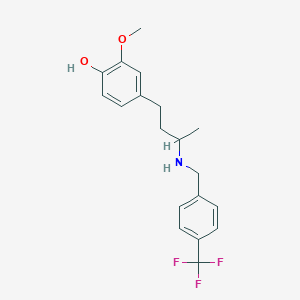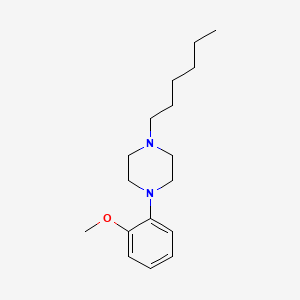
2-(2-(4'-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)-2-chlorobiphenyl-4-yl)acetamido)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine carboxamide derivative 1 is a member of the pyrazine family, which is known for its versatile pharmacological activities. Pyrazine derivatives are heterocyclic compounds that can be isolated from natural sources or synthesized in laboratories. These compounds have shown significant potential in various fields, including pharmaceuticals, perfumeries, and food industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine carboxamide derivative 1 typically involves the condensation of pyrazine-2-carboxylic acid chloride with various substituted amino pyridines. The reaction is carried out in dry acetone with dry pyridine as a solvent at room temperature. The resulting mixture is stirred for about 30 minutes to obtain the desired product .
Industrial Production Methods: Industrial production of pyrazine carboxamide derivatives often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions: Pyrazine carboxamide derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the pyrazine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrazine carboxylic acids.
Reduction: Pyrazine carboxamide derivatives with reduced functional groups.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent, particularly against lung cancer cells.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of pyrazine carboxamide derivative 1 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in cancer cells. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Pyrazinamide: Known for its use as an anti-tuberculosis agent.
Glipizide: An anti-diabetic drug.
Amiloride: A diuretic used to treat high blood pressure.
Uniqueness: Pyrazine carboxamide derivative 1 stands out due to its broad spectrum of biological activities and its potential as an anticancer agent. Unlike other pyrazine derivatives, it has shown significant efficacy against lung cancer cells, making it a unique and valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C25H25ClN4O4 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
2-[[2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]-3-chlorophenyl]acetyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C25H25ClN4O4/c1-13-21(29-22(23(27)32)14(2)28-13)17-8-6-16(7-9-17)18-10-5-15(11-19(18)26)12-20(31)30-25(3,4)24(33)34/h5-11H,12H2,1-4H3,(H2,27,32)(H,30,31)(H,33,34) |
InChI Key |
XXCQLRBQKLTUDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3=C(C=C(C=C3)CC(=O)NC(C)(C)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-Chloro-5-[[3-[3-[3-(3,3-difluoropyrrolidin-1-yl)propoxy]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-methylamino]methyl]phenoxy]methyl]pyridine-3-carbonitrile](/img/structure/B10835650.png)

![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-5-[(2-hydroxyethylamino)methyl]-1-methyl-2-oxopyridine-3-carboxamide](/img/structure/B10835657.png)
![3-[4-(4-Cyclohexylpiperazin-1-yl)butyl]-1,3-benzothiazol-2-one](/img/structure/B10835663.png)

![N-[2-cyano-3-(1-methylindazol-4-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10835674.png)


![(2S)-1-[[7-methyl-2-(2-methyl-3-phenylphenyl)-1,3-benzoxazol-5-yl]methyl]piperidine-2-carboxylic acid](/img/structure/B10835693.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[1-(2-hydroxyethyl)-4-methyl-5-[[2-(methylamino)ethylamino]methyl]imidazol-2-yl]methoxy]pyridine-3-carbonitrile](/img/structure/B10835705.png)
![4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentane-1-sulfonic acid](/img/structure/B10835708.png)
![1-fluoro-2-[4-(5-fluoropyrimidin-2-yl)phenyl]-N-hydroxy-3-phenylcyclopropane-1-carboxamide](/img/structure/B10835716.png)

![N-[2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B10835725.png)
